molecular formula C21H21N3O2 B2549158 N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide CAS No. 2034435-65-7

N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2549158
CAS No.: 2034435-65-7
M. Wt: 347.418
InChI Key: SILWBADURYHRMU-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that features a bipyridine moiety and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps. One common approach is to start with the bipyridine and methoxyphenyl precursors. The bipyridine derivative is first functionalized to introduce a reactive group, such as a halide or a hydroxyl group. This intermediate is then reacted with a methoxyphenyl derivative under suitable conditions to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The bipyridine moiety can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of the bipyridine moiety would produce reduced bipyridine derivatives.

Scientific Research Applications

N-([2,3’-bipyridin]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The bipyridine moiety can chelate metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)propanamide: A simpler analog with similar structural features.

    N,N’-bis(4-methoxyphenyl)isophthalamide: Another compound with methoxyphenyl groups but different core structure.

Uniqueness

N-([2,3’-bipyridin]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide is unique due to its combination of bipyridine and methoxyphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-26-19-8-4-16(5-9-19)7-11-21(25)24-14-17-6-10-20(23-13-17)18-3-2-12-22-15-18/h2-6,8-10,12-13,15H,7,11,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILWBADURYHRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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